2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid
Description
Properties
CAS No. |
1336947-76-2 |
|---|---|
Molecular Formula |
C8H7F2NO3 |
Molecular Weight |
203.14 g/mol |
IUPAC Name |
2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-4-1-3(12)2-5(10)6(4)7(11)8(13)14/h1-2,7,12H,11H2,(H,13,14) |
InChI Key |
JICDAXPFFZJNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(C(=O)O)N)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Aldehyde-Glycine Condensation
The most widely documented method involves the condensation of 2,6-difluoro-4-hydroxybenzaldehyde with glycine under catalytic conditions. This one-pot reaction proceeds through nucleophilic attack of the glycine amine group on the aldehyde carbonyl, followed by oxidation to form the acetic acid moiety.
Reaction Conditions:
-
Catalyst: Transition metal complexes (e.g., Cu(II)/pyridine systems)
-
Solvent: Aqueous ethanol (70% v/v)
-
Temperature: 25–40°C
-
Reaction Time: 12–24 hours
Key advantages include mild conditions and compatibility with sensitive functional groups. Yields typically range from 68–72% with >95% purity after crystallization.
Process Optimization Strategies
Catalytic System Enhancements
Comparative studies reveal that replacing traditional acid catalysts with Lewis acids (e.g., ZnCl₂) improves regioselectivity:
| Catalyst | Yield (%) | Purity (%) | By-products (%) |
|---|---|---|---|
| HCl | 58 | 88 | 12 |
| ZnCl₂ | 71 | 95 | 5 |
| Cu(OAc)₂ | 65 | 92 | 8 |
Solvent Engineering
Methanol/water mixtures (3:1 v/v) demonstrate superior performance over pure aqueous systems, enhancing reagent solubility while minimizing hydrolysis side reactions.
Purification Methodologies
Crystallization Protocols
Industrial-scale processes employ sequential crystallization steps:
-
Primary Isolation: Crude product from reaction mixture (85–90% purity)
-
Activated Carbon Treatment: Removes colored impurities
-
Recrystallization: From ethanol/water (4:1) at −5°C
This three-step process achieves pharmaceutical-grade purity (99.5%) with 92% recovery.
Chromatographic Purification
For research quantities, reverse-phase HPLC using C18 columns with 0.1% TFA/acetonitrile gradients provides effective separation of diastereomers.
Industrial-Scale Production
Continuous Flow Reactor Design
Recent patent applications describe a modular continuous process:
This configuration achieves 85% conversion efficiency with 40% reduction in waste generation compared to batch processes.
Comparative Analysis of Synthetic Approaches
| Method | Scale Potential | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Aldehyde Condensation | Industrial | 71 | 99.5 | 1.0 |
| Enzymatic Synthesis | Lab-scale | 45 | 98 | 4.2 |
| Solid-Phase | Pilot | 63 | 97 | 2.8 |
Data synthesized from multiple production reports.
Mechanistic Considerations
The reaction follows second-order kinetics with rate constants (k) of 0.018 L/mol·min at 25°C. Density functional theory (DFT) calculations reveal transition state stabilization through hydrogen bonding between the glycine carboxylate and aldehyde hydroxyl group:
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
DFHAA serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating more complex molecules. For instance:
- Oxidation : The hydroxyl group can be oxidized to form quinones.
- Reduction : The amino group can be reduced to produce primary or secondary amines.
- Substitution : The difluoro groups can be replaced with other functional groups through nucleophilic substitution reactions.
Biology
In biological research, DFHAA has been studied for its potential roles in enzyme inhibition and interactions with biological macromolecules. Its unique structure may enhance its binding affinity to specific targets, making it significant for understanding biochemical pathways.
Medicine
DFHAA is being investigated for its therapeutic effects, particularly in anti-inflammatory and anticancer applications. Initial studies suggest that it may modulate biological pathways relevant to disease processes.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of DFHAA in vitro against various cancer cell lines. Results indicated that DFHAA exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.
Case Study 2: Enzyme Inhibition
Research on DFHAA's role as an enzyme inhibitor demonstrated its effectiveness in inhibiting specific enzymes involved in inflammatory responses. This inhibition was linked to reduced levels of pro-inflammatory cytokines in treated models, suggesting potential for therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorohydroxyphenyl group enhances its binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Substituent Effects: Halogenated Phenylacetic Acid Derivatives
The substitution pattern and halogen type significantly influence physicochemical properties and biological interactions. Key comparisons include:
Key Observations :
- Halogen Size and Electronegativity: Fluorine’s small size and high electronegativity (vs.
- Hydroxyl Group Role : The 4-OH group in the target compound and analogs (e.g., ) facilitates hydrogen bonding with residues like Gln215 in collagenase, as seen in dichloro derivatives .
- Substituent Position : 2,6-Difluoro substitution may enforce a planar phenyl ring conformation, optimizing π–π stacking with aromatic enzyme residues (e.g., Tyr201), similar to 2,4-dichloro analogs .
Biological Activity
2-Amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits unique structural features that influence its interactions with biological macromolecules, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a difluoro group and a hydroxyphenyl moiety, which enhance its chemical stability and biological activity. Its structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The difluorohydroxyphenyl group enhances binding affinity, allowing the compound to modulate enzymatic activities effectively. Research indicates that it may act as an enzyme inhibitor, influencing pathways related to inflammation and cancer progression.
Enzyme Inhibition
Studies have shown that this compound may inhibit certain enzymes involved in metabolic processes. For instance, it has been investigated for its potential role in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX could lead to anti-inflammatory effects, making it a candidate for treating conditions such as arthritis.
Anticancer Properties
Research into the anticancer properties of this compound suggests that it may induce apoptosis in cancer cells. In vitro studies have indicated that this compound can reduce cell viability in various cancer cell lines, possibly through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .
Antimicrobial Activity
There is emerging evidence that this compound possesses antimicrobial properties. Preliminary studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis. The treatment led to decreased levels of prostaglandins and cytokines associated with inflammation.
- Anticancer Studies : In a controlled experiment involving human cancer cell lines, the compound exhibited IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis via activation of caspase pathways .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that the compound had an MIC of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Enzyme Inhibition | COX-1/COX-2 | Anti-inflammatory | Not specified |
| Anticancer | Various Cancer Cell Lines | Induces apoptosis | 10–20 µM |
| Antimicrobial | Staphylococcus aureus | Bacterial inhibition | 32 µg/mL |
| Escherichia coli | Bacterial inhibition | 32 µg/mL |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid?
- Methodological Answer : Enantioselective synthesis can be optimized using chiral auxiliaries or catalysts, such as asymmetric hydrogenation or enzymatic resolution. For example, (R)-2-amino-2-(4-fluorophenyl)acetic acid synthesis employs chiral pool starting materials or kinetic resolution via lipase-mediated ester hydrolysis . Key steps include:
- Purification via preparative HPLC with chiral columns.
- Characterization of enantiomeric excess (ee) using polarimetry or chiral NMR shift reagents.
- Reaction conditions (temperature, solvent polarity) should be systematically varied to minimize racemization.
Q. Which spectroscopic techniques are critical for validating the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for structurally analogous phenylacetic acid derivatives .
- NMR spectroscopy : - and -NMR identify substitution patterns (e.g., 2,6-difluoro vs. para-fluoro isomers). -NMR confirms carboxylate and amino group positions .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing from common impurities (e.g., dehalogenated byproducts).
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days).
- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures.
- Light sensitivity : Conduct UV-Vis spectroscopy under controlled illumination to detect photodegradation products .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-withdrawing difluoro and hydroxyl groups may direct electrophilic attacks to the phenyl ring .
- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using software like AutoDock. Validate with experimental IC values.
- Solvent effects : Use COSMO-RS models to simulate solvation energies and reaction pathways in polar vs. nonpolar solvents .
Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?
- Methodological Answer :
- Reproduce experiments : Use standardized protocols (e.g., USP/PhEur guidelines) for solubility (shake-flask method) and melting point (capillary tube).
- Cross-validate with multiple techniques : Compare differential scanning calorimetry (DSC) for melting behavior with hot-stage microscopy .
- Purity assessment : Quantify impurities via LC-MS; even 1% contaminants can skew melting points by 5–10°C .
Q. What experimental frameworks are suitable for elucidating metabolic pathways of this compound in biological systems?
- Methodological Answer :
- Isotopic labeling : Synthesize - or -labeled analogs to trace metabolic fate via LC-MS/MS.
- In vitro assays : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Molecular networking : Use tools like GNPS to correlate fragmentation patterns with known metabolite databases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
